Cholesteryl hemisuccinate tris salt Cholesteryl hemisuccinate tris salt
Brand Name: Vulcanchem
CAS No.: 102601-49-0
VCID: VC0024852
InChI: InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O
Molecular Formula: C35H61NO7
Molecular Weight: 607.873

Cholesteryl hemisuccinate tris salt

CAS No.: 102601-49-0

Cat. No.: VC0024852

Molecular Formula: C35H61NO7

Molecular Weight: 607.873

* For research use only. Not for human or veterinary use.

Cholesteryl hemisuccinate tris salt - 102601-49-0

Specification

CAS No. 102601-49-0
Molecular Formula C35H61NO7
Molecular Weight 607.873
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1
Standard InChI Key SLDYONDUXRBLLR-XTCKSVDZSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O

Introduction

Chemical Identity and Structural Properties

Cholesteryl hemisuccinate tris salt (CAS: 102601-49-0) is a chemically modified cholesterol derivative comprising a cholesterol backbone with an attached succinate group and tris buffer salt . The compound features a complex molecular structure with the empirical formula C31H50O4·C4H11NO3 and a molecular weight of 607.86 g/mol . The IUPAC name is 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid . The compound is also known by several synonyms including 3β-Hydroxy-5-cholestene 3-hemisuccinate, 5-Cholesten-3β-ol 3-hemisuccinate, and Cholesteryl hydrogen succinate .

Physical and Chemical Characteristics

Cholesteryl hemisuccinate tris salt is typically available as a powder and exhibits specific solubility characteristics that facilitate its use in various biochemical applications . The compound yields a clear, colorless solution when dissolved in methanol at a concentration of 10 mg/ml . Additionally, it demonstrates a solubility of 1.2% in a 6% water solution of CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) .

Table 1: Physicochemical Properties of Cholesteryl Hemisuccinate Tris Salt

PropertyValueSource
Molecular FormulaC31H50O4·C4H11NO3
Molecular Weight607.86 g/mol
CAS Number102601-49-0
Physical FormPowder
Solubility in MethanolClear solution at 10 mg/ml
Solubility in CHAPS1.2% in 6% CHAPS solution
Storage Temperature-20°C
Shipping ConditionAmbient temperature

Biochemical Characteristics and Mechanisms

Membrane Interactions and Stabilizing Effects

Cholesteryl hemisuccinate tris salt functions as a critical membrane component that effectively mimics native cholesterol in cell membrane systems . As an ionizable anionic detergent, it plays a significant role in stabilizing large unilamellar vesicles, which serve as delivery vehicles for various therapeutic compounds including anticancer drugs, oligonucleotides, and antibiotics . The compound's ability to integrate into lipid bilayers makes it valuable for studies involving membrane organization, fluidity, and function .

Natural cholesterol is a key constituent of eukaryotic cell membranes, particularly abundant in cholesterol-rich lipid rafts where numerous membrane proteins and important membrane activities, including those involved in signal transduction, are localized . Cholesteryl hemisuccinate tris salt effectively replicates these properties, making it an indispensable tool for membrane biology research .

Cytoprotective Effects

One of the most remarkable properties of cholesteryl hemisuccinate tris salt is its ability to protect against various forms of chemical toxicity . Research has demonstrated that administration of this compound provides significant protection against hepatotoxicity induced by carbon tetrachloride, chloroform, acetaminophen, and galactosamine in both rats and mice . Furthermore, it has shown protective effects against the lethal (and presumably cardiotoxic) consequences of adriamycin administration .

Studies have established that maximal protection is achieved when experimental animals are pretreated with a single dose of cholesteryl hemisuccinate (100 mg/kg, intraperitoneal) 24 hours prior to toxic exposure . This protective effect appears to be dependent on the action of the intact anionic molecule, as the non-hydrolyzable ether form (gamma-cholesteryloxybutyric acid, tris salt) demonstrated equivalent protective capacity .

Table 2: Protective Effects of Cholesteryl Hemisuccinate Tris Salt Against Various Toxins

ToxinSpecies ProtectedOrgan System ProtectedEffective DosePretreatment Time
Carbon TetrachlorideRats and MiceLiver100 mg/kg, i.p.24 hours
ChloroformRats and MiceLiver100 mg/kg, i.p.24 hours
AcetaminophenRats and MiceLiver100 mg/kg, i.p.24 hours
GalactosamineRats and MiceLiver100 mg/kg, i.p.24 hours
AdriamycinRats and MiceCardiac (presumed)100 mg/kg, i.p.24 hours

Research Applications

Membrane Protein Studies

Cholesteryl hemisuccinate tris salt has become an invaluable tool for researchers studying membrane proteins, particularly those that require cholesterol for proper biological function . Many membrane proteins, including G-protein coupled receptors (GPCRs), cholesterol binding proteins, and amyloid precursor protein, depend on cholesterol binding for their functional integrity . This compound facilitates the investigation of these cholesterol-dependent processes in controlled experimental settings.

The compound is frequently used in combination with other detergents such as N-Dodecyl-β-D-Maltopyranoside for extracting membrane proteins . Additionally, it has been shown to work effectively with Lauryl Maltose Neopentyl Glycol to facilitate the exchange of membrane proteins into Lipid-Cubic Phase (LPC) .

Liposome and Drug Delivery Applications

The stabilizing effect of cholesteryl hemisuccinate tris salt on liposomal structures has led to its incorporation in advanced drug delivery systems . The compound has been utilized as a component of folate-modified self-microemulsifying drug delivery systems, enhancing their stability and efficacy . Liposomal vesicles stabilized with this compound serve as effective delivery vehicles for various therapeutic agents, including anticancer drugs, oligonucleotides, and antibiotics .

Biochemical Assay Applications

In laboratory settings, cholesteryl hemisuccinate tris salt has found utility in various biochemical assay systems . It has been employed in the preparation of solubilization buffers for glucan synthase assays and immunoprecipitation buffers for the immobilization of opioid receptors on paramagnetic beads . Additionally, it has served as a membrane stabilizer for various proteins, including synaptogyrin-1 .

Table 3: Research Applications of Cholesteryl Hemisuccinate Tris Salt

Application CategorySpecific ApplicationsReferences
Membrane Protein StudiesExtraction and stabilization of membrane proteins; Support for G-protein coupled receptors and cholesterol binding proteins
Liposome TechnologyStabilization of large unilamellar vesicles; Component of drug delivery systems
Biochemical AssaysPreparation of solubilization buffers; Immunoprecipitation buffer component
Toxicology ResearchInvestigation of protective mechanisms against chemical toxicity
Membrane BiologyStudies of membrane organization, fluidity, and function

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